5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple methoxy groups and a chromen-4-one core structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,4,5-tetramethoxybenzene in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Methoxylation: The final step involves the methoxylation of the chromen-4-one core using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to carry out the condensation and cyclization reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form demethylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Demethylated derivatives.
Scientific Research Applications
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetramethoxyflavone: Similar structure but lacks the 4-methoxyphenyl group.
3,5,7,8-Tetramethoxyflavone: Similar structure but different positions of methoxy groups.
4H-1-Benzopyran-4-one derivatives: Compounds with similar chromen-4-one core but different substituents.
Uniqueness
5,6,7,8-Tetramethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific arrangement of methoxy groups and the presence of the 4-methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
70460-63-8 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)13-10-27-17-14(15(13)21)16(23-2)18(24-3)20(26-5)19(17)25-4/h6-10H,1-5H3 |
InChI Key |
IMNWUNCXNHSUMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC |
Origin of Product |
United States |
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